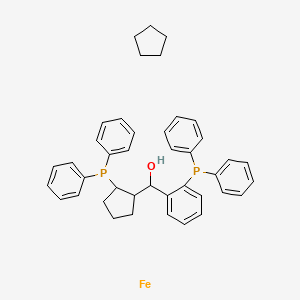

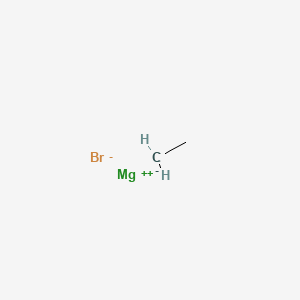

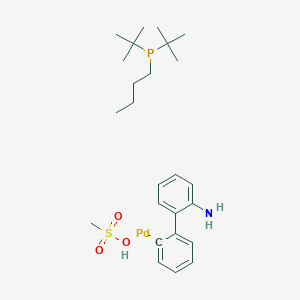

![molecular formula C18H23N9O4S3 B13396370 (6R,7R)-7-(2-(2-aminothiazol-4-yl)acetamido)-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13396370.png)

(6R,7R)-7-(2-(2-aminothiazol-4-yl)acetamido)-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cefotiam is a third-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria . It is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins . Cefotiam is commonly used to treat severe bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections .

Preparation Methods

Cefotiam can be synthesized through various synthetic routes. One common method involves the reaction of 7-aminocephalosporanic acid with specific side chains to form the desired cephalosporin structure . The industrial production of cefotiam often involves the use of cefotiam hydrochloride, which is prepared by dissolving cefotiam in water and adding hydrochloric acid . The solution is then filtered and lyophilized to obtain the final product .

Chemical Reactions Analysis

Cefotiam undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cefotiam can lead to the formation of sulfoxides and sulfones .

Scientific Research Applications

Cefotiam has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of beta-lactam antibiotics . In biology, cefotiam is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics . In medicine, cefotiam is used to treat various bacterial infections and is often included in clinical trials to evaluate its efficacy and safety . In industry, cefotiam is used in the production of pharmaceutical formulations and as a reference standard for quality control .

Mechanism of Action

The bactericidal activity of cefotiam results from its inhibition of cell wall synthesis. Cefotiam binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This binding inhibits the final cross-linking stage of peptidoglycan production, leading to cell lysis and death . The molecular targets of cefotiam include peptidoglycan synthase and penicillin-binding proteins .

Comparison with Similar Compounds

Cefotiam is similar to other cephalosporin antibiotics, such as cefoperazone, cefuroxime, and cefazolin . cefotiam has unique properties that distinguish it from these compounds. For example, cefotiam is more active against certain Enterobacteriaceae and has a broader spectrum of activity against Gram-negative bacteria compared to cefuroxime and cefazolin . Additionally, cefotiam has a higher protein binding capacity than cefoperazone, which can affect its pharmacokinetics and efficacy .

Properties

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQDKDWGWDOFFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N9O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

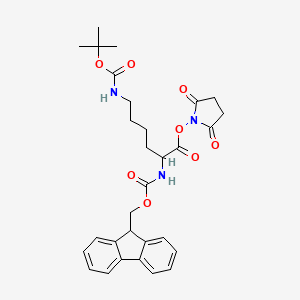

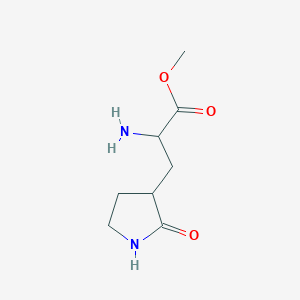

![7-Fluoro-18-hydroxy-2-phenyl-9-oxa-1,15,22-triazatetracyclo[13.7.1.03,8.017,22]tricosa-3(8),4,6,11,17,20-hexaene-16,19-dione](/img/structure/B13396300.png)

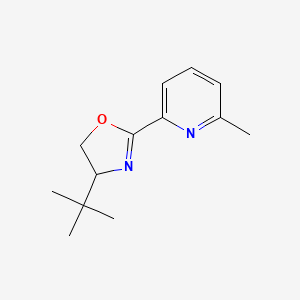

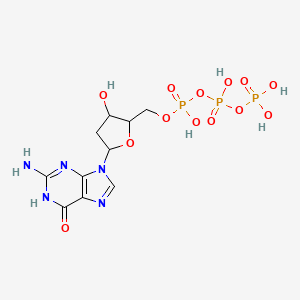

![Barium(2+);2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate](/img/structure/B13396322.png)

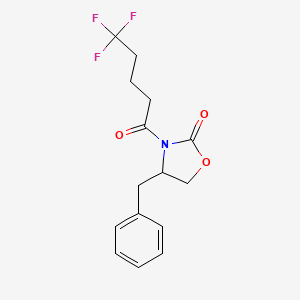

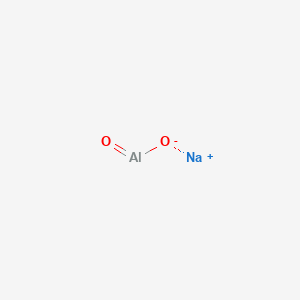

![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one](/img/structure/B13396344.png)

![(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate](/img/structure/B13396358.png)

![L-Phenylalanine, N-[1-(N-L-isoleucyl-L-histidyl)-L-prolyl]-](/img/structure/B13396376.png)